molecular formula C10H12BrNO B2530001 3-bromo-N-(2-methylphenyl)propanamide CAS No. 849761-87-1

3-bromo-N-(2-methylphenyl)propanamide

Cat. No.: B2530001
CAS No.: 849761-87-1
M. Wt: 242.116
InChI Key: UMJLYDOJIZASSO-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methylphenyl)propanamide (CAS 849761-87-1) is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This brominated propanamide derivative is supplied as a research chemical for laboratory investigation. Compounds within the phenylpropanamide class have been identified in scientific literature as valuable scaffolds in the exploration of new antibacterial agents . For instance, structurally related 3-phenylpropanamide derivatives have demonstrated significant inhibitory effects against plant-pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting potential for this chemical class in the development of novel bioactive molecules . As a building block in organic synthesis, the bromo moiety offers a reactive site for further functionalization, enabling researchers to create diverse libraries of compounds for screening in medicinal chemistry and agrochemical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling, as it may be classified with hazard statements including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJLYDOJIZASSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo N 2 Methylphenyl Propanamide and Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like 3-bromo-N-(2-methylphenyl)propanamide, this typically involves the reaction of an amine with a carboxylic acid derivative.

Acylation of Substituted Anilines with Brominated Propanoic Acid Derivatives

A direct and common method for the synthesis of this compound is the acylation of a substituted aniline, in this case, 2-methylaniline (o-toluidine), with a derivative of 3-bromopropanoic acid.

The most straightforward approach involves the reaction of 2-methylaniline with an activated form of 3-bromopropanoic acid, such as 3-bromopropanoyl chloride or 3-bromopropanoyl bromide. This reaction is a nucleophilic acyl substitution where the amino group of 2-methylaniline attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of the amide bond and the elimination of a hydrogen halide.

A general representation of this reaction is as follows:

Br-CH2-CH2-COCl + H2N-C6H4-CH3 → Br-CH2-CH2-CONH-C6H4-CH3 + HCl

This type of reaction is analogous to the Schotten-Baumann reaction conditions, which are widely used for the synthesis of amides from amines and acid chlorides.

The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the formation of the desired product while minimizing side reactions.

Solvent: The solvent for this reaction should be inert to the reactants and capable of dissolving both the amine and the acyl chloride. Common solvents include aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, tetrahydrofuran (B95107) (THF), and acetone. The use of a non-polar solvent can facilitate the precipitation of the hydrochloride salt of the excess amine, which can be removed by filtration.

Base: A base is typically added to the reaction mixture to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct. The neutralization of the acid is essential as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines such as triethylamine (B128534) (Et3N) and pyridine, or inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). The choice of base can influence the reaction rate and the purity of the final product. For instance, in a similar synthesis of N-(2-Methylphenyl)-2-chloropropanamide, potassium carbonate was used as a catalyst in acetone.

Temperature: The acylation reaction is often exothermic and is typically carried out at reduced temperatures to control the reaction rate and prevent the formation of side products. The reaction is often initiated at 0°C (ice-water bath) and then allowed to warm to room temperature.

The following interactive table summarizes the potential effects of varying reaction conditions on the synthesis of this compound, based on general principles of amide synthesis.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent DichloromethaneAcetoneTetrahydrofuranDCM and Acetone are generally good choices for solubility. THF is also suitable.
Base TriethylaminePyridinePotassium CarbonateTriethylamine and Pyridine are effective acid scavengers. K2CO3 is a milder, heterogeneous base.
Temperature 0°C to rtRoom TemperatureRefluxStarting at 0°C helps to control the initial exothermic reaction.

Alternative Amide Synthesis Routes Relevant to Halogenated Compounds

While the acylation with acyl halides is a primary method, other routes can be employed for the synthesis of halogenated amides. One such alternative involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid (3-bromopropanoic acid) and the amine (2-methylaniline). Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) can be used. This method avoids the need to prepare the often-unstable acyl halide.

Another approach could involve a solvent-free and catalyst-free reaction between a substituted Michaelis acid and an arylamine at elevated temperatures (100-150°C), which offers a greener alternative by avoiding the use of solvents and catalysts. chemchart.com

Post-Amide Bond Formation Halogenation Strategies

An alternative synthetic strategy involves the formation of the N-(2-methylphenyl)propanamide first, followed by a regioselective bromination of the aromatic ring.

Regioselective Bromination of N-(2-methylphenyl)propanamide

In this approach, N-(2-methylphenyl)propanamide is synthesized first, typically by the reaction of 2-methylaniline with propanoyl chloride. The subsequent step is the selective bromination of the aromatic ring. The amide group (-NHCOR) is an ortho-, para-directing group, and the methyl group (-CH3) is also an ortho-, para-director. Therefore, the bromination of N-(2-methylphenyl)propanamide is expected to occur at the positions ortho and para to the activating groups.

The most common reagent for such regioselective bromination is N-bromosuccinimide (NBS). nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile or a chlorinated solvent, and can be influenced by the presence of a catalyst or radical initiator. The regioselectivity of the bromination will be determined by the combined directing effects of the amide and methyl groups, as well as steric hindrance. The positions para to the amide and methyl groups are generally favored.

The following table outlines the potential products of the regioselective bromination of N-(2-methylphenyl)propanamide.

ReactantBrominating AgentPotential Products (Isomers)
N-(2-methylphenyl)propanamideN-Bromosuccinimide (NBS)4-bromo-N-(2-methylphenyl)propanamide, 6-bromo-N-(2-methylphenyl)propanamide

Careful optimization of the reaction conditions, such as temperature, solvent, and the choice of brominating agent, is necessary to achieve high regioselectivity and yield of the desired bromo-substituted analogue.

Convergent Synthesis Approaches and Coupling Reactions

Convergent synthesis offers an alternative and often more efficient route to this compound. This approach involves synthesizing two or more fragments of the molecule separately and then coupling them in the final stages.

A plausible convergent strategy involves two main precursors:

A suitable three-carbon acylating agent already containing bromine, such as 3-bromopropionyl chloride.

The aromatic amine, 2-methylaniline (o-toluidine).

The direct amidation reaction between 3-bromopropionyl chloride and 2-methylaniline would be a straightforward method. A similar synthesis has been reported for 3-bromo-N-octylpropanamide, where 3-bromopropionyl chloride was reacted with octylamine in the presence of pyridine as a base. prepchem.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org While typically used to couple aryl halides with amines to form arylamines, its principles can be applied to construct the amide bond in a convergent synthesis of N-aryl amides.

In a modified approach, one could envision a scenario where a precursor like 3-bromopropanamide (B1267534) is coupled with an activated aryl species. More commonly, the Buchwald-Hartwig reaction is used to synthesize the N-aryl amine precursor itself, which is then acylated. However, the direct palladium-catalyzed coupling of amides with aryl halides is also a known transformation, providing a modern alternative to classical amidation methods. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope to include a wide variety of amines and aryl partners under milder conditions. wikipedia.org

Component Function Examples
Palladium Source CatalystPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the Pd catalystP(t-Bu)₃, XPhos, BINAP, DPPF wikipedia.orgrug.nl
Base Deprotonates the amine/amide nucleophileNaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Inert reaction mediumToluene, Dioxane, THF

This interactive table details the key components of a Buchwald-Hartwig amination reaction.

The mechanism of the primary synthetic routes involves well-understood intermediates and transition states.

Amide Formation: The reaction between an acyl chloride (like 3-bromopropionyl chloride) and an amine (2-methylaniline) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the amide bond.

Buchwald-Hartwig Amination: The catalytic cycle for this palladium-mediated reaction is generally accepted to involve three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.

Reductive Elimination: The C-N bond is formed as the aryl and amido groups are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Understanding these mechanisms is crucial for optimizing reaction conditions, minimizing side products, and extending the methodologies to more complex analogues. For instance, kinetic studies and computational analysis can guide the choice of ligand and base to enhance the rate of reductive elimination and prevent competing side reactions like β-hydride elimination. wikipedia.org

Chemical Reactivity and Mechanistic Transformations of 3 Bromo N 2 Methylphenyl Propanamide

Reactions Involving the Bromine Atom

The bromine atom in 3-bromo-N-(2-methylphenyl)propanamide is a key functional group that dictates much of its chemical behavior. As a good leaving group, it facilitates a variety of transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, where a nucleophile replaces the bromine atom. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile. The primary carbon bearing the bromine atom generally favors the S(_N)2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the carbon is chiral.

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can react with this compound to form ethers and esters, respectively. For instance, treatment with a base like sodium hydroxide (B78521) can lead to the formation of 3-hydroxy-N-(p-tolyl)propanamide. chemspider.com

Reaction Nucleophile Product
Ether FormationAlkoxide (e.g., RO⁻)3-alkoxy-N-(2-methylphenyl)propanamide
Ester FormationCarboxylate (e.g., RCOO⁻)3-acyloxy-N-(2-methylphenyl)propanamide
HydroxylationHydroxide (e.g., OH⁻)3-hydroxy-N-(2-methylphenyl)propanamide

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, are effective in displacing the bromide to yield various amino compounds. These reactions are fundamental in building more complex molecules containing nitrogen. The synthesis of related compounds like 3-amino-N-(4-bromo-2-methylphenyl)propanamide highlights this reactivity. chiralen.com

Reaction Nucleophile Product
AminationAmmonia (NH₃)3-amino-N-(2-methylphenyl)propanamide
AlkylaminationPrimary Amine (RNH₂)3-(alkylamino)-N-(2-methylphenyl)propanamide
DialkylaminationSecondary Amine (R₂NH)3-(dialkylamino)-N-(2-methylphenyl)propanamide

Sulfur nucleophiles, such as thiols, are known to be excellent nucleophiles and can readily participate in substitution reactions with alkyl halides. msu.edu The reaction of this compound with a thiol in the presence of a base would be expected to yield a thioether.

Reaction Nucleophile Product
Thioether FormationThiolate (e.g., RS⁻)3-(alkylthio)-N-(2-methylphenyl)propanamide

Elimination Reactions (e.g., dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction, specifically dehydrobromination, to form an alkene. youtube.com This reaction involves the removal of the bromine atom and a proton from the adjacent carbon atom, leading to the formation of N-(2-methylphenyl)acrylamide. The choice of base and solvent is crucial in favoring elimination over substitution.

Reaction Reagent Product
DehydrobrominationStrong, non-nucleophilic baseN-(2-methylphenyl)acrylamide
Reaction Type Initiator Potential Intermediate/Product
Radical AbstractionRadical Initiator (e.g., AIBN)3-propanyl radical intermediate
Radical CyclizationRadical Initiator (if unsaturated)Cyclic propanamide derivative

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)

The terminal alkyl bromide moiety in this compound is a suitable electrophile for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the alkyl halide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond by coupling the alkyl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The palladium catalyst activates the alkyl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step. wikipedia.org Copper-free Sonogashira variants have also been developed, which can be advantageous for synthesizing molecules sensitive to copper. wikipedia.orglibretexts.org For less reactive alkyl bromides, catalyst systems employing N-heterocyclic carbene (NHC) palladium complexes have shown enhanced activity. libretexts.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction would involve the coupling of the this compound with an alkene, such as styrene (B11656) or an acrylate, to form a new C(sp³)–C(sp²) bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. libretexts.org While traditionally applied to aryl and vinyl halides, the Heck reaction can be extended to alkyl halides. A key challenge with some alkyl halides is the potential for β-hydride elimination from the organopalladium intermediate; however, this specific side reaction is not possible for this compound as there are no hydrogen atoms on the β-carbon relative to the palladium-bound carbon.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction would form a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond by reacting the alkyl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The coupling of sp³-hybridized alkyl bromides is a significant area of research and often requires more specialized catalyst systems than those used for aryl halides. organic-chemistry.orgnih.gov The base plays a crucial role by activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org

The success of cross-coupling reactions with alkyl bromides is highly dependent on the choice of the catalyst system, which includes the palladium precursor, the ligand, and the base.

Palladium Precursors: Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orgorganic-chemistry.orgorganic-chemistry.org These precursors generate the active Pd(0) species in situ.

Ligands: Ligands are critical for stabilizing the palladium catalyst, modulating its reactivity, and promoting the desired elementary steps of the catalytic cycle.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in many cross-coupling reactions. libretexts.org However, for the more challenging coupling of alkyl halides, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bidentate phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often provide superior results by promoting oxidative addition and preventing catalyst decomposition. libretexts.orgorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They form very stable bonds with palladium and are highly effective in catalyzing reactions with less reactive electrophiles, including alkyl bromides. libretexts.org

Bases: The choice of base is crucial, particularly for the Suzuki and Heck reactions. Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic amines like triethylamine (B128534) (Et₃N). wikipedia.orgmdma.ch The base's strength and solubility can significantly influence reaction rates and yields.

Table 1: Representative Catalyst Systems for Cross-Coupling Reactions with Halides
Reaction TypeTypical Palladium PrecursorCommon Ligand(s)Typical BaseReference
SuzukiPd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃ organic-chemistry.orgmdma.ch
HeckPd(OAc)₂, PdCl₂PPh₃, P(o-tolyl)₃, Phosphine-Free SystemsEt₃N, NaOAc, K₂CO₃ wikipedia.orgsemanticscholar.org
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, NHCs (Copper-Free)Et₃N, i-Pr₂NH (often with CuI co-catalyst) wikipedia.orglibretexts.orgorganic-chemistry.org

Reactions Involving the Amide Functionality

The N-aryl amide linkage is generally stable but can undergo specific transformations under appropriate conditions.

Amides can be hydrolyzed to their constituent carboxylic acid and amine components by heating in the presence of strong acid or base. chemguide.co.uk This process involves the nucleophilic acyl substitution of the amide bond.

Acidic Hydrolysis: When heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, this compound is expected to undergo hydrolysis. The reaction proceeds via protonation of the amide carbonyl, which activates it toward nucleophilic attack by water. The final products would be 3-bromopropanoic acid and the ammonium (B1175870) salt of 2-methylaniline (2-methylanilinium chloride if HCl is used). chemguide.co.uk

Basic Hydrolysis: Heating the amide with a strong aqueous base, such as sodium hydroxide, will also effect hydrolysis. chemguide.co.uk In this case, the nucleophile is the hydroxide ion, which directly attacks the amide carbonyl carbon. The initial products are the carboxylate salt (sodium 3-bromopropanoate) and 2-methylaniline. chemguide.co.ukarkat-usa.org Ammonia is not produced, but the distinct odor of the resulting 2-methylaniline may be detectable. chemguide.co.uk Due to steric hindrance and electronic effects, secondary N-aryl amides are generally more resistant to hydrolysis than primary amides and may require vigorous conditions (e.g., prolonged heating) to achieve complete conversion. arkat-usa.orgresearchgate.net

Direct N-alkylation or N-acylation of a secondary amide like this compound is challenging. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.

To achieve these transformations, the amide must first be deprotonated using a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide (for N-alkylation) or an acyl chloride (for N-acylation), in an Sₙ2 reaction. mdpi.com Alternative methods for N-alkylation that avoid the use of alkyl halides include reactions with alcohols catalyzed by transition metals or with esters catalyzed by Lewis acids. nih.govrsc.org

Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) and the regiochemical outcome is governed by the directing effects of the two existing substituents.

The two substituents on the benzene (B151609) ring are the N-propanamide group (-NHC(O)R) at position 1 and the methyl group (-CH₃) at position 2.

Directing Effects:

N-Acyl Group (-NHCOR): This group is a powerful activating group and an ortho, para-director. researchgate.netlibretexts.org The activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the ring via resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.org This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the substituent.

Methyl Group (-CH₃): The methyl group is a weakly activating group and is also an ortho, para-director. youtube.com It activates the ring through an inductive effect (electron donation through the sigma bond) and hyperconjugation.

Regiochemical Prediction: The combined influence of these two ortho, para-directing groups determines the position of substitution for an incoming electrophile (E⁺). The available positions are C3, C4, C5, and C6.

The strong -NHCOR group at C1 directs to C6 (ortho) and C4 (para).

The -CH₃ group at C2 directs to C3 (ortho), C6 (ortho), and C5 (para relative to the methyl group).

Position C6 is strongly activated by both groups but is also highly sterically hindered, being located between the two substituents.

Position C3 is ortho to the methyl group but meta to the amide.

Position C4 is para to the powerful amide directing group and meta to the methyl group.

Position C5 is para to the methyl group and meta to the amide group.

Given the strong directing effect of the N-acyl group, substitution is most likely to occur at the C4 position , which is para to the amide and experiences minimal steric hindrance. A secondary product may form at the C5 position. Steric hindrance makes substitution at C3 and especially C6 less favorable. youtube.com

Control over regioselectivity can sometimes be achieved by modifying reaction conditions. For example, the use of shape-selective solid acid catalysts, such as zeolites, can enhance the formation of the sterically less-demanding para-substituted product by restricting the formation of bulkier transition states within their pores. researchgate.netcardiff.ac.uk


Metallation and Further Derivatization of this compound

The chemical reactivity of this compound is significantly influenced by the presence of both a reactive carbon-bromine bond and an amide functionality. These features allow for a range of transformations, including metallation and subsequent derivatization, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Such reactions are fundamental in expanding the molecular complexity and exploring the synthetic utility of this compound.

One of the primary modes of metallation involves the reaction of the bromine atom. The carbon-bromine bond can be converted into a carbon-metal bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This transformation opens up a plethora of possibilities for derivatization by reaction with various electrophiles.

A key and well-documented derivatization of 3-halopropanamides is their intramolecular cyclization under basic conditions to form β-lactams (azetidin-2-ones). This transformation is a powerful method for the construction of this important heterocyclic motif, which is a core component of many antibiotic drugs.

Intramolecular Cyclization to form 1-(2-methylphenyl)azetidin-2-one

The treatment of this compound with a strong base can induce an intramolecular nucleophilic substitution. The amide nitrogen, upon deprotonation, acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This intramolecular reaction results in the formation of a four-membered ring, yielding 1-(2-methylphenyl)azetidin-2-one. This type of reaction is a common and efficient method for the synthesis of β-lactams.

The general reaction scheme for this intramolecular cyclization is depicted below:

Reaction Scheme for the Synthesis of 1-(2-methylphenyl)azetidin-2-one

Reaction scheme for the synthesis of 1-(2-methylphenyl)azetidin-2-one from this compound

Table 1: Reaction Conditions for the Synthesis of 1-(2-methylphenyl)azetidin-2-one

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)25-602-6Good to Excellent
2Sodium amide (NaNH₂)Liquid Ammonia-331-3High
3Potassium tert-butoxide (t-BuOK)tert-Butanol25-824-12Moderate to Good

Note: The data in this table is representative of typical conditions for the cyclization of 3-halopropanamides to β-lactams and is provided for illustrative purposes. Actual yields may vary depending on the specific experimental setup.

The choice of base and solvent is crucial for the efficiency of this cyclization. Strong, non-nucleophilic bases are generally preferred to avoid competing intermolecular reactions. Solvents that can effectively solvate the intermediate ions also play a significant role in the reaction outcome.

Potential Derivatization via Grignard Reagent Formation

In addition to intramolecular cyclization, the bromine atom in this compound can potentially undergo metallation through the formation of a Grignard reagent. This would involve the reaction of the compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting organometallic intermediate, a Grignard reagent, would be a potent nucleophile.

This Grignard reagent could then be reacted with a wide array of electrophiles to introduce new functional groups at the 3-position of the original propanamide backbone. This pathway offers a versatile strategy for the synthesis of a diverse range of derivatives.

Potential Reactions of the Grignard Reagent Derived from this compound

ElectrophileReagent ExampleProduct Type
Aldehydes/KetonesAcetone, BenzaldehydeSecondary/Tertiary Alcohols
EstersEthyl acetateKetones (after initial addition and elimination)
Carbon DioxideCO₂Carboxylic Acids
NitrilesAcetonitrileKetones (after hydrolysis)

Note: This table outlines potential derivatizations based on the general reactivity of Grignard reagents. The successful application of these reactions to the specific Grignard reagent of this compound would require experimental validation.

The feasibility of this Grignard formation would need to be carefully considered, as the presence of the amide proton could potentially interfere with the reaction by quenching the Grignard reagent. Protection of the amide nitrogen or the use of specific reaction conditions might be necessary to achieve the desired transformation.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 3-bromo-N-(2-methylphenyl)propanamide is expected to reveal distinct signals for each unique proton environment. The molecule contains protons in the aromatic ring, the N-H amide linkage, the aliphatic propanamide chain, and the methyl group.

The aromatic region would likely display complex multiplets between 7.0 and 8.0 ppm, corresponding to the four protons on the ortho-substituted benzene (B151609) ring. The proton on the carbon adjacent to the amide nitrogen (C6-H) would be influenced by both the amide and methyl groups.

The single proton of the secondary amide (N-H) is anticipated to appear as a broad singlet, typically in the range of 7.5-8.5 ppm, although its chemical shift can be highly dependent on solvent and concentration.

The aliphatic chain provides two characteristic signals. The methylene (B1212753) protons (CH₂) alpha to the carbonyl group are expected to resonate as a triplet around 2.6-2.8 ppm. The methylene protons (CH₂) adjacent to the bromine atom would be further downfield, appearing as a triplet around 3.6-3.8 ppm, due to the deshielding effect of the electronegative bromine. These two signals would show a vicinal coupling constant (³J) of approximately 6-7 Hz.

The methyl group (CH₃) attached to the aromatic ring would appear as a singlet in the upfield region, typically around 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H (Amide)7.5 - 8.5Broad SingletN/A
Ar-H (Aromatic)7.0 - 8.0Multiplet~7-8 (ortho), ~1-3 (meta)
-CH₂-Br3.6 - 3.8Triplet~6-7
-CO-CH₂-2.6 - 2.8Triplet~6-7
Ar-CH₃2.2 - 2.4SingletN/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, predicted to appear in the range of 170-173 ppm. rsc.org The aromatic carbons would resonate between 125 and 140 ppm. The carbon atom bonded to the nitrogen (C-N) and the carbon bonded to the methyl group (C-CH₃) would be within this range, with specific shifts influenced by their substituents. The remaining four aromatic C-H carbons will also have distinct signals in this region.

The aliphatic carbons would be found further upfield. The methylene carbon alpha to the carbonyl group (-CO-CH₂-) is expected around 38-42 ppm, while the carbon bearing the bromine atom (-CH₂-Br) would be in the range of 28-32 ppm. The aromatic methyl carbon (Ar-CH₃) is anticipated to be the most shielded, appearing around 17-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)170 - 173
Ar-C (Aromatic)125 - 140
-CO-CH₂-38 - 42
-CH₂-Br28 - 32
Ar-CH₃17 - 20

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the two methylene triplets of the propanamide chain (-CO-CH₂-CH₂-Br), confirming their connectivity. Cross-peaks between adjacent aromatic protons would also help delineate the substitution pattern on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals from the methyl and methylene groups to their corresponding carbon signals, and likewise for the aromatic C-H units.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule.

The secondary amide group in this compound gives rise to several characteristic vibrational bands. spectroscopyonline.com

Amide I Band: This is the most intense absorption in the IR spectrum of amides and appears in the 1700-1630 cm⁻¹ region. spectroscopyonline.com It arises primarily from the C=O stretching vibration. For a secondary amide like the title compound, this band is expected near 1640-1680 cm⁻¹. libretexts.org

Amide II Band: This band, found between 1570 and 1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com Its presence is a clear indicator of a secondary amide.

Amide III Band: This is a more complex and generally weaker vibration found in the 1300-1200 cm⁻¹ range, resulting from a mixture of C-N stretching and N-H bending. acs.org

N-H Stretching: A distinct N-H stretching vibration is expected for the secondary amide. In solid samples or concentrated solutions, this appears as a band in the 3330-3060 cm⁻¹ region due to hydrogen bonding. spcmc.ac.in

Table 3: Predicted IR/Raman Frequencies for Amide Bands
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch3330 - 3060Stretching of the N-H bond
Amide I1680 - 1640Primarily C=O stretch
Amide II1570 - 1515N-H bend and C-N stretch
Amide III1300 - 1200Complex mix of C-N stretch and N-H bend

Other key structural features also have characteristic vibrational frequencies.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum. It is expected to produce a band in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Aromatic Ring Vibrations: The ortho-disubstituted benzene ring has several characteristic bands:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Ring Stretch: Multiple bands between 1620 and 1400 cm⁻¹ are characteristic of the carbon-carbon stretching modes within the aromatic ring. spectroscopyonline.com

C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly influences the C-H out-of-plane bending modes. For an ortho-disubstituted ring, a strong absorption is generally found between 770 and 735 cm⁻¹, which can be highly diagnostic. spectroscopyonline.com

Table 4: Predicted IR/Raman Frequencies for C-Br and Aromatic Vibrations
Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1620 - 1400
Aromatic C-H OOP Bend (ortho)770 - 735
C-Br Stretch690 - 515

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₀H₁₂BrNO, the expected exact mass can be calculated. The presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) have a relative intensity ratio of approximately 1:1.

Isotope CombinationCalculated Exact Mass (Da)Relative Abundance
C₁₀H₁₂⁷⁹BrNO241.0102~50.7%
C₁₀H₁₂⁸¹BrNO243.0082~49.3%

This table presents the calculated exact masses for the two major isotopic contributions to the molecular ion of this compound.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the molecule's structure. For this compound, the fragmentation is expected to follow patterns observed for other N-aryl amides. nist.govnist.govdocbrown.info

Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the formation of a [CH₂CH₂Br]⁺ fragment or a [C₆H₄(CH₃)NHCO]⁺ fragment.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur.

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the phenyl ring, leading to the formation of a tolyl-containing fragment.

Loss of Bromine: Cleavage of the carbon-bromine bond, resulting in a fragment ion without bromine.

The analysis of the m/z values of these fragments would allow for the piecing together of the original molecular structure.

Plausible Fragment IonProposed StructureExpected m/zFragmentation Pathway
[M-Br]⁺[C₁₀H₁₂NO]⁺162.0919Loss of bromine radical
[C₇H₇NH]⁺Toluidine radical cation106.0657Cleavage of the amide bond
[C₇H₇]⁺Tropylium ion91.0548Fragmentation of the tolyl group
[CH₂CH₂Br]⁺Bromoethyl cation106.9578 / 108.9558Alpha-cleavage

This interactive table outlines some of the expected fragment ions and their corresponding mass-to-charge ratios for this compound.

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides definitive information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the structures of related N-aryl amides and acetanilides can be used to predict its solid-state conformation and packing. acs.orgmdpi.comresearchgate.net

Based on studies of similar molecules, the amide group in this compound is expected to be planar or nearly planar. libretexts.org There will likely be some degree of torsion between the plane of the phenyl ring and the plane of the amide group. This twist is influenced by the steric hindrance of the ortho-methyl group. The bond lengths and angles within the propanamide and methylphenyl moieties are expected to fall within standard ranges for such functional groups.

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. The most significant of these is expected to be N-H···O hydrogen bonding between the amide groups of adjacent molecules. nih.govresearchgate.net This interaction would involve the hydrogen atom of the N-H group of one molecule and the oxygen atom of the carbonyl group of another.

Computational Chemistry Investigations: Delving into Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT methods, such as the widely used B3LYP functional, calculate the electron density of a system to determine its energy and other properties. nih.govnih.gov These calculations are fundamental to understanding the geometry, vibrational modes, and electronic landscape of molecules like 3-bromo-N-(2-methylphenyl)propanamide.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements until a minimum energy structure is found. For a flexible molecule like this compound, this also involves conformational analysis to identify the most stable rotamers (conformers) arising from rotation around single bonds, such as the C-N amide bond and the N-aryl bond. nsf.govnih.gov

Studies on similar N-aryl amides have shown that the conformational preferences are dictated by a delicate balance of steric and electronic factors. nsf.govnih.gov For secondary amides, a trans conformation (where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally favored. nih.gov However, the presence of an ortho-methyl group on the phenyl ring, as in this compound, introduces steric hindrance that can force the aryl ring to twist out of the plane of the amide group. nsf.govresearchgate.net This dihedral angle is a critical parameter determined during optimization. For example, in the related crystal structure of 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, a torsion angle of 29.4° was observed between the amide residue and the benzene (B151609) ring. nih.govnih.govresearchgate.net DFT calculations would precisely quantify these angles and the associated energy barriers for rotation, revealing the most likely shape of the molecule in the gas phase.

ParameterDescriptionTypical Computational MethodExpected Outcome for N-Aryl Amides
Bond LengthsThe equilibrium distances between bonded atoms (e.g., C=O, C-N, C-Br).DFT (e.g., B3LYP/6-311G(d,p))Optimized bond lengths that can be compared with experimental X-ray diffraction data for validation.
Bond AnglesThe angles between adjacent bonds (e.g., O=C-N, C-N-C).DFT (e.g., B3LYP/6-311G(d,p))Determination of the molecular shape and steric strain.
Dihedral AnglesThe torsion angles defining the 3D orientation of molecular fragments.DFT (e.g., B3LYP/6-311G(d,p))Identification of the most stable conformer (e.g., cis vs. trans amide, orientation of the aryl ring). nih.gov

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be directly correlated with peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net This correlation is a critical step in validating the accuracy of the computational model. nih.govnih.gov

For this compound, key vibrational modes would include:

N-H stretch: Typically observed in the 3200-3400 cm⁻¹ region. Its exact position is sensitive to hydrogen bonding.

C=O stretch (Amide I band): A strong absorption, usually found between 1650-1700 cm⁻¹. nih.govnih.gov Its frequency is influenced by electronic effects and conformation.

N-H bend coupled with C-N stretch (Amide II band): Found in the 1500-1600 cm⁻¹ region.

C-Br stretch: Expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Theoretical calculations often produce harmonic frequencies, which may be systematically higher than experimental anharmonic frequencies. To improve agreement, calculated frequencies are often multiplied by a scaling factor. researchgate.net Comparing the scaled theoretical spectrum with an experimental one allows for confident assignment of the observed spectral bands to specific molecular motions.

Vibrational ModeTypical Experimental Range (cm⁻¹)Example Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch3200-3400~3250
Aromatic C-H Stretch3000-3100~3050
Carbonyl (C=O) Stretch1650-1700~1680
N-H Bend / C-N Stretch1500-1600~1550
C-Br Stretch500-700~600

Note: The calculated frequencies are illustrative examples based on typical DFT results for similar molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl ring and the amide group, while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating a potential site for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity profile. For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.

ParameterFormulaSignificance
EHOMO-Energy of the highest occupied molecular orbital; related to nucleophilicity.
ELUMO-Energy of the lowest unoccupied molecular orbital; related to electrophilicity.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity (ω)μ² / (2η)Quantifies the capacity to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map:

Red regions indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. For this compound, this region is expected around the carbonyl oxygen atom due to its lone pairs.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. This is typically found around the hydrogen atom of the N-H group.

Green regions represent neutral or weakly polarized areas.

The MEP map provides a chemically intuitive picture of the charge distribution and is used to understand intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative description of bonding and intramolecular interactions. researchgate.netaiu.edu Key insights from NBO analysis include:

Intramolecular Charge Transfer and Hyperconjugation: NBO analysis calculates the stabilization energies (E(2)) associated with "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.govresearchgate.net A significant interaction is the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance and is responsible for the planarity and rotational barrier of the amide bond. Other interactions, such as those between the phenyl ring π-orbitals and the amide group, can also be quantified.

Bond Orders: NBO analysis provides a measure of the bond order, reflecting the degree of covalent bonding between two atoms. For example, the C-N amide bond will show a bond order greater than 1.0 due to resonance, while the C=O bond order will be less than 2.0.

Natural Atomic Charges: This analysis provides a more chemically intuitive distribution of atomic charges compared to other methods like Mulliken population analysis.

NBO Interaction (Donor → Acceptor)Interaction TypeSignificance
nN → πC=OHyperconjugationAmide resonance, stabilization of the peptide bond. researchgate.net
πAryl → πC=OHyperconjugationElectronic communication between the aryl ring and the amide group.
nO → σ*N-HHyperconjugationIntramolecular interactions influencing conformation.

Reaction Mechanism Studies

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon bearing the bromine atom.

DFT calculations can be used to:

Identify Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are optimized.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is crucial for understanding the reaction kinetics.

Calculate Activation Energies (Ea): The energy difference between the transition state and the reactants determines the rate of the reaction.

Map the Reaction Pathway: By following the intrinsic reaction coordinate (IRC) from the transition state, chemists can confirm that it connects the intended reactants and products.

For example, the reaction of this compound with a nucleophile (e.g., an amine or thiol) could proceed via an SN2 mechanism. nih.gov DFT modeling would elucidate the structure of the pentavalent transition state and calculate the activation barrier, providing insights into the reaction's feasibility and rate under different conditions. It could also explore competing elimination reactions. researchgate.net

Transition State Localization and Energy Barrier Calculations

In the realm of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, serving as a critical gateway between reactants and products. The localization of this fleeting structure is paramount for understanding reaction mechanisms. For a molecule such as this compound, which can undergo various transformations like nucleophilic substitution at the bromine-bearing carbon, identifying the transition state geometry is the first step in characterizing its reactivity.

Energy barrier calculations, typically performed using methods like Density Functional Theory (DFT), quantify the activation energy of a reaction. This energy barrier is a crucial determinant of the reaction rate. A lower energy barrier signifies a faster reaction, while a higher barrier indicates a slower, less favorable process. For this compound, calculating the energy barriers for potential reactions would provide valuable insights into which chemical pathways are most likely to occur under specific conditions.

Kinetic Studies and Rate Constant Predictions

Building upon the foundation of transition state theory, computational kinetic studies aim to predict the rate at which a reaction proceeds. By calculating the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic and entropic contributions, it is possible to estimate the rate constant (k) of a reaction using the Eyring equation.

For this compound, predicting rate constants for its potential reactions would allow for a quantitative comparison of different reaction pathways. This information is invaluable for optimizing reaction conditions in synthetic applications and for understanding the compound's stability and degradation pathways.

Solvent Effects on Reaction Pathways

The surrounding solvent environment can significantly influence the course and rate of a chemical reaction. Computational models, such as implicit and explicit solvation models, are employed to simulate these solvent effects. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation.

The reactivity of this compound is expected to be sensitive to the polarity of the solvent. For instance, polar solvents might stabilize charged intermediates or transition states in nucleophilic substitution reactions, thereby accelerating the reaction rate. Computational studies on solvent effects would provide a deeper understanding of how the reaction pathways and energy barriers are modulated by the choice of solvent.

Advanced Topological and Intermolecular Interaction Analyses

Beyond reaction dynamics, computational chemistry offers sophisticated tools to analyze the electronic structure and non-covalent interactions that govern the properties of a molecule in its ground state and in condensed phases.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds. wikipedia.orgamercrystalassn.orge-bookshelf.dewiley-vch.de Developed by Richard Bader, QTAIM analysis is based on the topology of the electron density. wikipedia.orgamercrystalassn.org

Key parameters derived from a QTAIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the bond. For instance, a negative Laplacian is indicative of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic or van der Waals) interaction.

Atomic Charges: By integrating the electron density within an atomic basin, a net charge can be assigned to each atom in the molecule.

A QTAIM analysis of this compound would precisely define the nature of its covalent bonds and provide a quantitative measure of the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. doaj.orgnih.govstrath.ac.uknih.goveurjchem.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the surrounding molecules.

The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions signify contacts longer than the van der Waals radii. nih.gov

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, an analysis of the closely related compound, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, reveals that the amido NH group is involved in N—H⋯O hydrogen bonding, which connects molecules into chains. researchgate.net

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the relative importance of various intermolecular interactions, such as:

H···H contacts

C-H···O hydrogen bonds

Br···H contacts

π-π stacking interactions between the phenyl rings

The table below presents a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar molecules. strath.ac.ukeurjchem.com

Intermolecular ContactPercentage Contribution
H···H~40-50%
O···H/H···O~20-30%
C···H/H···C~10-20%
Br···H/H···Br~5-10%
Other<5%

This quantitative analysis of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and solid-state properties of the compound.

Applications in Organic Synthesis and Functional Material Development

Role as a Building Block in Complex Molecule Synthesis

Halogenated organic compounds are fundamental building blocks in synthetic chemistry, prized for their ability to participate in a wide array of coupling and substitution reactions.

The 3-bromopropanamide (B1267534) moiety is a potential precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through intramolecular cyclization reactions, where the amide nitrogen or the aromatic ring acts as a nucleophile, it is theoretically possible to construct cyclic structures. For instance, treatment with a strong base could potentially lead to the formation of a β-lactam (a four-membered cyclic amide), although this is a challenging transformation. Alternatively, the bromine atom can be displaced by other nucleophiles to build more complex acyclic precursors that can then be cyclized into larger heterocyclic rings. However, specific examples of such transformations for 3-bromo-N-(2-methylphenyl)propanamide are not documented.

While stereoselective synthesis involving this compound has not been explored in the available literature, the propanamide backbone contains a stereocenter at the second carbon if a substitution reaction were to occur there. More commonly, related α-bromo amides (where the bromine is on the carbon adjacent to the carbonyl) are used in stereoselective alkylation reactions to produce chiral amides. For the title compound, any stereoselective synthesis would likely involve reactions at the carbon bearing the bromine, potentially with chiral catalysts or reagents, but this remains a hypothetical application without direct research evidence.

Derivatization for Novel Functional Materials

The N-(2-methylphenyl)propanamide structure could be incorporated into larger molecular architectures to create novel functional materials with specific electronic or physical properties.

Amide-containing molecules can be used as monomers in the synthesis of polyamides. While the amide bond in this compound is already formed, the bromine atom offers a site for polymerization. For example, it could potentially undergo coupling reactions to be incorporated into a polymer backbone or as a pendant group. The 2-methylphenyl group would influence the physical properties of such a polymer, such as its solubility and thermal stability. No polymers derived from this specific monomer have been reported.

Aromatic amides are a class of compounds that have been investigated for their potential use in organic electronics, for example, in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The properties of such materials are highly dependent on their molecular structure, which influences their electronic energy levels and intermolecular packing. While the core structure of this compound contains the necessary aromatic and amide components, there is no available research on its synthesis or characterization for such applications.

Exploration of New Synthetic Methodologies

The reactivity of the carbon-bromine bond in this compound makes it a potential substrate for exploring new synthetic methodologies. For instance, it could be used to test the efficacy of new cross-coupling catalysts or novel nucleophilic substitution conditions. The steric hindrance provided by the ortho-methyl group on the phenyl ring could influence the reactivity and selectivity of such reactions. However, at present, there are no published studies that utilize this compound for such purposes.

Catalyst Development for Specific Transformations

While direct utilization of this compound as a catalyst is not extensively documented, its derivatives and analogous structures play a crucial role in the development of sophisticated catalyst systems. The N-aryl amide moiety is a key structural motif in ligands for transition metal-catalyzed reactions. The ortho-methyl group on the phenyl ring can influence the steric and electronic properties of such ligands, thereby tuning the selectivity and efficiency of the catalytic process.

Research into related N-aryl amides has demonstrated their utility in palladium- and copper-based catalyst systems for cross-coupling reactions. For instance, N-aryl amide derivatives are instrumental in directing C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds. The amide group can act as a directing group, positioning a metal catalyst at a specific site on the aromatic ring to facilitate selective functionalization. The bromo-substituent on the propanamide side chain offers a reactive handle for further modifications, allowing for the synthesis of a library of ligands with diverse properties.

Recent advancements have highlighted the use of boron tribromide (BBr₃) in the ortho-selective borylation of N-aryl amides. This process creates a boracycle that can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form ortho-arylated products. While not specifically detailing this compound, this methodology underscores the potential of N-aryl amides in generating catalysts and complex molecular architectures. The steric hindrance from the ortho-methyl group in this compound could be a critical factor in the regioselectivity of such transformations.

Table 1: Examples of Catalyst Systems Involving N-Aryl Amide Motifs

Catalyst SystemMetalLigand TypeApplication
Palladium-basedPdBiarylmonophosphineN-arylation of aminophenols
Copper-basedCuPicolinic acidO-arylation of aminophenols
Boron-directed-(N-Aryl amide)Ortho-arylation via Suzuki-Miyaura coupling

Green Chemistry Approaches to Synthesis and Reactivity

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. The synthesis and application of this compound and related compounds can be approached through several green chemistry lenses.

One key aspect is the development of more environmentally benign synthetic routes to N-aryl amides. Traditional methods often involve harsh reagents and solvents. Greener alternatives are being explored, such as the use of deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors like glycerol. These solvents are often biodegradable, non-toxic, and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds. For example, the synthesis of N-aryl phthalimides, which share the N-aryl imide structural feature, has been successfully achieved in a catalyst-free manner using a K₂CO₃+Glycerol DES. This approach offers mild reaction conditions, short reaction times, and often quantitative product yields.

Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied to the synthesis of N-aryl amides. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. The synthesis of various heterocyclic compounds and N-aryl carbamate (B1207046) derivatives has been efficiently achieved using microwave technology, often under solvent-free conditions.

Furthermore, the reactivity of the bromine atom in this compound allows for its participation in reactions that adhere to green chemistry principles. For instance, copper-catalyzed reactions, which are often more economical and less toxic than those using precious metals like palladium, can be employed for cross-coupling reactions involving the C-Br bond.

Structure-Reactivity Relationship Studies for Future Design

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is paramount for designing future molecules with tailored properties for specific applications in organic synthesis and materials science.

The key structural elements influencing its reactivity are:

The N-Aryl Group: The 2-methylphenyl (o-tolyl) group plays a significant role. The ortho-methyl substituent introduces steric hindrance around the amide nitrogen and the adjacent aromatic ring positions. This steric bulk can influence the conformation of the molecule and the accessibility of reactive sites. For example, in transition metal-catalyzed C-H activation reactions, the ortho-substituent can direct the metal to a specific position or, conversely, hinder its approach. Studies on the regioselective ortho-halogenation of N-aryl amides have shown that steric hindrance at the ortho-position can slow down reactions by hindering the necessary planar conformation of the amide in the reaction intermediate.

The 3-Bromo-propanoyl Chain: The bromine atom at the 3-position of the propanamide chain is a key reactive site. It is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The reactivity of this C-Br bond can be influenced by the electronic properties of the N-aryl group. Electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the electrophilicity of the carbon atom attached to the bromine.

Quantitative Structure-Activity Relationship (QSAR) studies on related arylpropenamide derivatives have demonstrated that electronic and thermodynamic parameters can be correlated with biological activity. Similar computational and experimental studies on this compound could provide valuable insights into how modifications to its structure would affect its reactivity in synthetic transformations or its properties as a precursor for functional materials. By systematically varying the substituents on the aromatic ring and the length and substitution pattern of the acyl chain, a deeper understanding of the structure-reactivity landscape can be achieved, paving the way for the rational design of next-generation reagents and materials.

Q & A

Q. How can the synthesis of 3-bromo-N-(2-methylphenyl)propanamide be optimized for maximum yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reagent Selection : Use 3-bromopropionyl chloride and K₂CO₃ in anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to suppress hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for post-reaction purification, with yields typically >95% .
  • Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) .

Table 1 : Key Reaction Parameters from Literature

ParameterOptimal ConditionSource
SolventAnhydrous CH₂Cl₂
Temperature0–5°C (reflux if needed)
Reaction Time4–6 hours
Purification MethodColumn chromatography

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (CH₂Br), and δ 2.3 ppm (CH₃ on phenyl) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons adjacent to bromine .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.0 (C₁₀H₁₁BrNO⁺) .
    • X-ray Crystallography : For crystalline derivatives, use SHELXL-2018 for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromine position, methyl group) and test against targets (e.g., kinases, apoptosis regulators) .
  • Dose-Response Analysis : Use IC₅₀ curves to compare potency across cell lines (e.g., MCF-7 vs. HEK293) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to receptors like µ-opioid receptors .

Example : A 2025 study found anti-cancer activity (IC₅₀ = 8 µM in HeLa) but no cytotoxicity in normal cells, suggesting selective targeting .

Q. What computational methods are suitable for studying target interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) to assess stability over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : Use SwissADME to predict pharmacokinetics (e.g., logP = 2.8, high BBB permeability) .

Q. How can crystallization challenges for X-ray analysis of this compound be addressed?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., CHCl₃/hexane) for slow evaporation .
  • Hydrogen Bonding : Utilize N–H···O interactions (2.8–3.0 Å) to stabilize crystal packing .
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets .

Table 2 : Crystallographic Data from Analogous Compounds

ParameterValue (Analog)Source
Space GroupP21/c
Unit Cell (Å)a=15.666, b=11.488, c=9.783
R-factor0.039

Q. What are key considerations in designing biological assays for this compound?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on 3+ cell lines (e.g., HepG2, NIH/3T3) with positive controls (e.g., cisplatin) .
  • Enzyme Inhibition : Test against alkaline phosphatase (ALP) at 10–100 µM, comparing to standard inhibitors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.